m-Hydroxyephedrine

Description

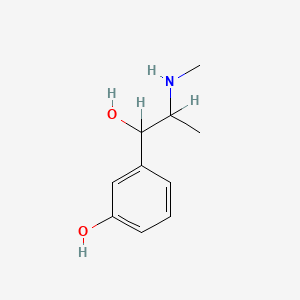

Structure

2D Structure

3D Structure

Properties

CAS No. |

3002-40-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[1-hydroxy-2-(methylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-4-3-5-9(12)6-8/h3-7,10-13H,1-2H3 |

InChI Key |

KEEFJRKWMCQJLN-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC(=CC=C1)O)O)NC |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)NC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11C-hydroxyephedrine-meta 11C-meta-hydroxyephedrine 3-hydroxyephedrine HCl(R-(R*,S*))-isomer of 3-hydroxyephedrine m-hydroxyephedrine meta-hydroxyephedrine R-(R*,S*)-isomer of 3-hydroxyephedrine |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemical Advancements for M Hydroxyephedrine

Precursor Chemistry and Derivatization Strategies for m-Hydroxyephedrine Synthesis

The synthesis of mHED relies on the use of appropriate precursor compounds that can be readily converted to the desired structure.

Metaraminol (B1676334) as a Precursor Compound

Metaraminol, a norepinephrine (B1679862) mimetic, serves as a key precursor in the synthesis of this compound. nih.govresearchgate.net mHED is synthesized by the N-methylation of metaraminol. researchgate.netresearchgate.netresearchgate.netcinc.org Metaraminol itself is a synthetic false neurotransmitter of norepinephrine. researchgate.net The precursor compound, metaraminol free base, can be prepared from the commercially available metaraminol bitartrate (B1229483) salt. nih.govabx.de

Stereospecific Precursor Utilization for this compound Stereoisomer Synthesis

This compound exists as stereoisomers. The synthesis of specific stereoisomers of mHED and related compounds like meta-hydroxypseudoephedrine (HPED) has been achieved through the use of stereospecific precursors. umich.edu For instance, (-)-(1R,2S)-meta-hydroxyephedrine, also known as (-)-HED, has been synthesized and carbon-11 (B1219553) labeled. umich.edu The synthesis of the four stereoisomers of HED and HPED has been reported, utilizing direct N-[11C]methylation of their respective normethyl precursors with [11C]methyl triflate. umich.edu

Radiosynthetic Pathways for Carbon-11 Labeled this compound ([11C]mHED)

The radiosynthesis of [11C]mHED is essential for its use in PET imaging. This process involves incorporating the carbon-11 isotope into the mHED molecule.

Direct N-methylation Approaches (e.g., [11C]Methyl Iodide, [11C]Methyl Triflate)

Direct N-methylation of metaraminol is the primary method for synthesizing [11C]mHED. researchgate.netresearchgate.netnih.gov This is typically achieved using carbon-11 labeled methylating agents such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). nih.govresearchgate.netresearchgate.netnih.govnih.govjove.comsnmjournals.orgjove.com

The radiosynthesis using [11C]methyl iodide involves reacting metaraminol with [11C]methyl iodide in a solvent mixture like dimethyl formamide/dimethyl sulfoxide (B87167). researchgate.netresearchgate.netnih.govnih.gov This reaction is often carried out at elevated temperatures, such as 100 ºC. researchgate.netnih.gov

Alternatively, [11C]methyl triflate can be used as the methylating agent. nih.govumich.edusnmjournals.org [11C]Methyl triflate is prepared by reacting [11C]methyl iodide with silver triflate impregnated on graphitized carbon. nih.gov The reaction of metaraminol with [11C]methyl triflate can be very rapid and may not require heating. snmjournals.org

Radiochemical Yield and Purity Considerations in this compound Synthesis

Achieving high radiochemical yield and purity is critical for the clinical application of [11C]mHED. The radiosynthesis typically involves purification steps, commonly using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netnih.govnih.govsnmjournals.org

Reported corrected radiochemical yields for [11C]mHED synthesis using [11C]methyl iodide have ranged from 40% to 50%. researchgate.netresearchgate.netnih.govnih.gov Using [11C]methyl triflate, decay-corrected radiochemical yields of 65-75% have been reported. nih.gov Automated synthesis systems have reported radiochemical yields around 12% (decay corrected). cinc.orgresearchgate.net The "loop method" for [11C]methylation has shown improved efficiency and higher radiochemical yields compared to traditional reactor-based methods. jove.comjove.com

Radiochemical purity is consistently reported to be high, often exceeding 95% or 98%. researchgate.netresearchgate.netnih.govumich.edunih.govsnmjournals.orgpsu.edusnmjournals.orgsnmjournals.orgsnmjournals.org Chemical purity is also important, with routine chemical purity reported around 98%. researchgate.netresearchgate.netnih.gov Challenges in production can include separation difficulties and achieving adequate formulation of the product, partly due to the pH sensitivity of mHED. nih.gov The presence of residual precursor (metaraminol) in the final product is a consideration, as metaraminol is also a substrate for the norepinephrine transporter and can affect image quality. nih.govresearchgate.netsnmjournals.org Optimization studies have aimed to reduce the amount of residual precursor. nih.gov

Data from various radiosynthesis methods are summarized in the table below:

| Radiomethylating Agent | Precursor | Solvent | Temperature | Reaction Time | Purification Method | Corrected Radiochemical Yield | Radiochemical Purity | Chemical Purity | Specific Activity (EOS) | Reference |

| [11C]Methyl Iodide | Metaraminol | DMF/DMSO (3:1) | 100 ºC | 5 min | Semi-preparative RP-HPLC | 40-50% | >98% | 98% | 33.3 ± 18 GBq/µmol (900 ± 487 Ci/mmol) | researchgate.netnih.govnih.gov |

| [11C]Methyl Iodide | Metaraminol | DMF/DMSO | - | - | Semi-preparative RP-HPLC | 40-50% | 95% | 98% | 900 Ci/mmol | researchgate.net |

| [11C]Methyl Triflate | Metaraminol | Acetonitrile | 60 ºC | 1 min | Reversed-phase HPLC | 65-75% (decay-corrected) | >98% | - | - | nih.gov |

| [11C]Methyl Triflate | (-)-Metaraminol free base | N,N-dimethylformamide | Room Temperature | ~4 min | HPLC (SCX column) | ~40% (corrected) | >98% | - | >18.5 TBq/mmol (>500 Ci/mmol) | snmjournals.org |

| [11C]Methyl Iodide | Metaraminol | - | - | - | Automated system + HPLC | 12 ± 1% (decay corrected) | >99% | - | - | cinc.orgresearchgate.netpsu.edu |

| [11C]Iodomethane (no-carrier-added) | Metaraminol | - | - | - | HPLC | 95% ± 5% | - | - | 10–30 GBq·µmol−1 | snmjournals.orgsnmjournals.org |

Challenges in Purification and Formulation for Research Applications

The purification and formulation of this compound, particularly its radiolabeled form [11C]mHED, for research applications present several known challenges. One significant difficulty lies in the separation of [11C]mHED from its precursor, metaraminol, as well as from potential side products and residual methylating agents like [11C]CH3I or [11C]MeOTf nih.gov. These separation difficulties are well-known challenges in the production of this radiotracer nih.govresearchgate.net.

High-performance liquid chromatography (HPLC) is a common method used for the purification of [11C]mHED nih.govresearchgate.netcinc.org. However, the separation efficiency can be affected by the strong pH sensitivity of mHED nih.gov. Irregular reversed phase-HPLC separation of metaraminol and [11C]mHED has been identified as a common reason for failed syntheses before optimization nih.gov. While separation difficulties are acknowledged, the specifics of this pH sensitivity and its impact on purification have not always been extensively documented in published literature nih.gov.

Beyond separation, formulating [11C]mHED into a product suitable for research applications, such as intravenous injection in PET imaging studies, also poses challenges nih.gov. The final product needs to be a clear, colorless solution free from particulate matter, with a specific pH range (typically 4.5–8.0) and meet stringent quality control criteria including radiochemical purity and the absence of residual solvents and chemical impurities jove.com.

Furthermore, the precursor metaraminol is also a substrate for the norepinephrine transporter (NET), similar to mHED nih.govresearchgate.net. The presence of residual precursor in the final [11C]mHED product can potentially affect image quality in research studies by displacing the radiotracer nih.govresearchgate.net. This highlights the critical need for effective separation and purification methods to minimize precursor concentration nih.gov.

Challenges in the small-scale preparation of radiopharmaceuticals, including purification and formulation, are also influenced by broader factors such as regulatory requirements, the need for specialized expertise, and logistical issues related to the short half-life of radionuclides like Carbon-11 researchgate.netfabad.org.tralcimed.com. Ensuring reproducible and reliable production for research requires addressing these multifaceted challenges nih.govpsu.edu.

Advancements in Radiochemical Purity and Molar Activity of [11C]mHED for Research

Significant advancements have been made in improving the radiochemical purity and molar activity of [11C]mHED for research applications. The radiosynthesis of [11C]mHED typically involves the N-methylation of the precursor metaraminol using carbon-11 labeled methylating agents like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf) nih.govresearchgate.netpsu.eduumich.edu. This process is often carried out using automated synthesis modules due to the short half-life of 11C (20.4 minutes) and the need for high activity for clinical and preclinical studies psu.edu.

Radiochemical purity, defined as the proportion of the total radioactivity in the desired chemical form, is a critical quality control parameter for radiopharmaceuticals used in research jove.com. Studies have consistently reported high radiochemical purity for [11C]mHED, often exceeding 98% or even 99% after purification nih.govpsu.eduumich.eduresearchgate.net. Analytical radio-HPLC is routinely used to determine radiochemical purity psu.edu.

Molar activity (also referred to as specific activity in some contexts), which represents the amount of radioactivity per mole of the compound, is another crucial factor for research applications, particularly in studies involving receptors or transporters where the mass of the injected tracer needs to be minimized to avoid pharmacological effects researchgate.net. Early radiosynthesis methods reported specific activities around 33.3 ± 18 GBq/µmol (900 ± 487 Ci/mmol) at the end of synthesis (EOS) nih.govresearchgate.net.

Advancements in automated synthesis and purification techniques have contributed to achieving higher molar activities. Optimization of the radiosynthetic procedure, including improved HPLC separation methods, has led to a reduction in the amount of residual precursor (metaraminol) and unlabeled mHED, consequently resulting in higher molar activity nih.govresearchgate.net. For instance, one study reported administered molar activities of 211 ± 152 GBq/μmol (range: 38–446 GBq/μmol) in animal studies nih.gov.

The development of techniques like the "loop method" for [11C]methylation has shown promise in enhancing radiolabeling efficiency, potentially leading to higher radiochemical yields and increased molar activity compared to traditional reaction vessel methods jove.com. While the specific data for [11C]mHED using the loop method were presented alongside other radiotracers, the principle suggests improved efficiency jove.com.

Achieving high radiochemical purity and molar activity is essential for the accurate assessment of physiological processes in research studies, minimizing potential artifacts caused by impurities or pharmacological effects of unlabeled compounds nih.govresearchgate.net. The ongoing optimization of synthetic and purification methods continues to drive advancements in the quality of [11C]mHED available for research.

Table 1: Reported Radiochemical Yield, Purity, and Molar Activity of [11C]mHED

| Synthesis Method / Reference | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (EOS) | Notes |

| Rosenspire et al. (1990) nih.govresearchgate.netresearchgate.net | 40-50% | >98% (Routine: 95%) researchgate.net | 33.3 ± 18 GBq/µmol (900 ± 487 Ci/mmol) nih.govresearchgate.net | Direct N-methylation with [11C]CH3I |

| Nagren K et al. nih.gov | 65-75% | >98% nih.gov | Not specified in snippet | Using [11C]methyl triflate |

| Automated Synthesis (Lodi et al.) psu.eduresearchgate.net | 12 ± 1% (referred to EOB) psu.eduresearchgate.net | >99% psu.eduresearchgate.net | Not explicitly stated as a range, but production of 3.1 GBq for administration mentioned psu.eduresearchgate.net | Automated [11C]methylation of metaraminol using [11C]CH3I |

| Automated Synthesis (Vraka et al.) nih.gov | 2-3 GBq (stable yield) nih.gov | Not explicitly stated in snippet, but optimized purification mentioned nih.gov | Administered: 211 ± 152 GBq/μmol (range: 38–446 GBq/μmol) nih.gov | Automated synthesis with optimized RP-HPLC separation |

| Loop Method (JoVE) jove.com | Higher and more consistent yield compared to reactor method (Specific [11C]mHED yield data not isolated) jove.com | ≥ 90.0% (Specification) jove.com, 99.6 ± 0.6% (for [11C]ER-176 as example) jove.com | Increased molar activity compared to reactor method (Specific [11C]mHED data not isolated) jove.com | Captive solvent [11C]methylation |

Table 2: Quality Control Criteria for [11C]mHED for Research Applications (Example)

| Test/Parameter | Specification |

| Appearance (visual inspection) | Clear, colorless solution free from particulate matter jove.com |

| pH | 4.5 – 8.0 jove.com |

| Radionuclidic identity (half-life) | 19.3 – 21.3 min jove.com |

| Radiochemical identity (radio-HPLC) | 0.90 ≤ tR Prod / t R Std ≤ 1.10 jove.com |

| Radiochemical purity (radio-HPLC) | ≥ 90.0% jove.com |

| Drug concentration (HPLC) | ≤ 50 µ g/dose jove.com |

| Total chemical impurities (HPLC) | ≤ 5.0 µ g/dose jove.com |

| Molar activity (@ EOS) | > 9.25 GBq/μmol jove.com |

| Residual solvents (GC) | Acetonitrile ≤ 410 ppm, Acetone ≤ 5,000 ppm, Dimethyl sulfoxide ≤ 5,000 ppm, Ethanol ≤ 10% (v/v), Methanol ≤ 3,000 ppm, N,N-dimethylformamide ≤ 880 ppm jove.com |

| Limulus Amoebocyte Lysate (LAL) | ≤ 17.5 EU/mL jove.com |

| Sterility (initiate within 30 h) | Sterile (14 days) jove.com |

Molecular and Cellular Mechanisms of M Hydroxyephedrine Action

Interaction with Monoamine Transporters

m-Hydroxyephedrine interacts significantly with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. psu.edu This interaction is central to its biological effects and its use as a radiotracer in imaging studies of sympathetic innervation. nih.govnih.gov

Norepinephrine (B1679862) Transporter (NET) Substrate Properties

This compound is recognized as a substrate for the norepinephrine transporter (NET). snmjournals.orgcapes.gov.brnih.govnih.govnih.gov The NET is a key protein located on the membrane of sympathetic nerve terminals, responsible for the active reuptake of norepinephrine. nih.govsnmjournals.org The transport of this compound via NET is a rapid process. snmjournals.orgcapes.gov.br

Uptake-1 Pathway Mechanism

The primary mechanism by which this compound enters sympathetic neurons is through the uptake-1 pathway, mediated by the NET. capes.gov.brnih.govnih.govresearchgate.netnih.govresearchgate.net This pathway is the principal mechanism for clearing norepinephrine from the synaptic cleft. nih.govsnmjournals.orgjacc.org Studies using transfected cells expressing the human NET (C6-hNET cells) have been employed to investigate the transport kinetics of NET substrates like this compound. nih.govresearchgate.net

Competitive Inhibition of [3H]Norepinephrine Transport in Research Models

Research has demonstrated that this compound acts as a competitive inhibitor of [3H]norepinephrine transport. psu.edunih.govresearchgate.netciteab.com This means that this compound competes with norepinephrine for binding sites on the NET. Studies using C6-hNET cells have shown that the four stereoisomers of this compound exhibit stereoselective competitive inhibition of [3H]norepinephrine transport. psu.edunih.govresearchgate.net The 1R,2S stereoisomer was found to be a potent inhibitor of [3H]norepinephrine uptake, with an IC50 value of 0.42 µM at the NET in cultured cells expressing the human NET. psu.eduresearchgate.net

The ability of this compound isomers to inhibit [3H]norepinephrine uptake has been examined in cultured cells expressing the human NET. psu.eduresearchgate.net Specific uptake was typically defined by the presence of a potent NET inhibitor like desipramine (B1205290). psu.eduresearchgate.net

Here is a table summarizing competitive inhibition data for this compound stereoisomers:

| Compound | Transporter | IC50 (µM) | Reference |

| This compound (1R,2S) | NET | 0.42 | psu.eduresearchgate.net |

| This compound (pooled) | NET | 0.39 ± 0.11 | thno.org |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the maximum transport of [3H]norepinephrine.

Specificity for Sympathetic Nerve Terminals in Preclinical Models

This compound demonstrates specificity for sympathetic nerve terminals in preclinical models. snmjournals.orgcapes.gov.brresearchgate.netbmrb.io As a structural analog of norepinephrine, it is actively transported into neurons by the NET located in the outer membranes of terminal sympathetic nerve axons. snmjournals.orgnih.gov Studies in isolated rat hearts have shown a strong uptake process for this compound, which is blocked by potent NET inhibitors like desipramine. nih.gov In rats with chemically induced cardiac denervation using 6-hydroxydopamine, this compound retention in the heart showed a strong linear correlation with NET density, suggesting its specificity for sympathetic nerve terminals. snmjournals.org NET-specific retention of this compound has also been observed in other tissues with rich noradrenergic innervation, such as brown adipose tissue, lung, and pancreas, but not in tissues like liver, skeletal muscle, or kidney. snmjournals.org

Selectivity Profile Against Dopamine (B1211576) Transporter (DAT) and Serotonin (B10506) Transporter (SERT)

While this compound is primarily a NET substrate, its selectivity profile against the dopamine transporter (DAT) and serotonin transporter (SERT) has also been investigated. Studies comparing the inhibitory effects of this compound stereoisomers on [3H]neurotransmitter uptake into cells expressing cloned human DAT or SERT have been conducted. psu.edu Research indicates that this compound compounds are most potent at the NET compared to the SERT or DAT. psu.edu The stereochemistry of the side-chain amine group appears to play a dominant role in the binding interaction at SERT and DAT, with 2S diastereomers showing higher potency than 2R diastereomers at these transporters. psu.edu However, the 1S,2R isomer of this compound may offer better selectivity among transporters compared to the most potent NET inhibitor isomer (1R,2S), which could be advantageous for certain research applications. psu.edu

Here is a table illustrating the selectivity profile based on inhibitory potency (IC50 values):

| Compound | Transporter | IC50 (µM) | Reference |

| This compound (1R,2S) | NET | 0.42 | psu.eduresearchgate.net |

| This compound (1R,2S) | DAT | >100 | psu.edu |

| This compound (1R,2S) | SERT | >100 | psu.edu |

| This compound (1S,2R) | NET | 1.2 | psu.edu |

| This compound (1S,2R) | DAT | 12 | psu.edu |

| This compound (1S,2R) | SERT | 13 | psu.edu |

Note: Higher IC50 values indicate lower potency at inhibiting the transporter.

Role as a False Neurotransmitter Analog of Norepinephrine

This compound functions as a false neurotransmitter analog of norepinephrine. snmjournals.orgcapes.gov.brnih.govnih.govnih.govfigshare.comsnmjournals.orgresearchgate.net This means that it mimics the behavior of norepinephrine in the sympathetic nervous system, being taken up by the NET and stored in neuronal vesicles alongside or instead of the endogenous neurotransmitter. snmjournals.orgnih.govnih.gov this compound is structurally related to metaraminol (B1676334), a synthetic false transmitter analog of NE. nih.govsnmjournals.org Like metaraminol, this compound is accumulated in nerve terminals via the same mechanisms as NE. nih.govsnmjournals.org Once inside the neuron, this compound can be transported into storage vesicles by the vesicular monoamine transporter 2 (VMAT2). snmjournals.orgnih.govnih.govjacc.orgturkupetcentre.net Compared to some other tracers, this compound has been reported to have a slower VMAT2 transport rate. snmjournals.org A key characteristic of this compound as a false neurotransmitter is its resistance to metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), the enzymes that break down norepinephrine. nih.govnih.govsnmjournals.orgsnmjournals.orgturkupetcentre.net This metabolic stability allows it to be retained in nerve terminals for a longer duration compared to norepinephrine. nih.govnih.govresearchgate.net

Resistance to Enzymatic Degradation

Unlike endogenous catecholamines such as norepinephrine, this compound exhibits significant resistance to metabolic breakdown by key enzymes involved in catecholamine metabolism. This metabolic stability contributes to its prolonged presence and retention within sympathetic nerve terminals.

Resistance to Catechol-O-methyl transferase (COMT)

This compound is reported to be resistant to metabolism by the enzyme Catechol-O-methyl transferase (COMT). snmjournals.orgnih.govturkupetcentre.netnih.govmdpi.comoatext.com This resistance means that COMT does not significantly contribute to the breakdown of HED in the same way it metabolizes catecholamines like norepinephrine. nih.gov

Resistance to Monoamine Oxidase (MAO)

Similarly, this compound is resistant to oxidative deamination by Monoamine Oxidase (MAO). snmjournals.orgnih.govturkupetcentre.netnih.govmdpi.comoatext.comsci-hub.se The presence of an alpha-methyl group on the side chain of this compound is a structural feature that renders the compound resistant to degradation by MAO. psu.eduresearchgate.net This enzymatic resistance allows HED to persist within the sympathetic nerve terminal without being rapidly metabolized by MAO, which is present in these terminals. psu.eduresearchgate.net

Intracellular Retention Mechanisms in Neuronal Terminals

The retention of this compound within sympathetic neurons is a complex process involving uptake, storage, and recycling mechanisms.

Vesicular Storage within Sympathetic Neurons

This compound is actively transported into presynaptic sympathetic nerve terminals primarily by the norepinephrine transporter (NET), also known as uptake-1. turkupetcentre.netnih.govmdpi.comresearchgate.netresearchgate.netnih.govsnmjournals.orgnih.govclinicalgate.com Following its uptake into the neuronal cytoplasm, HED is subsequently taken up into noradrenaline storage vesicles by the vesicular monoamine transporter 2 (VMAT2). turkupetcentre.netresearchgate.netnih.govsnmjournals.org This vesicular storage contributes to its retention within the neuron. However, some research suggests that while HED undergoes some vesicular packaging, its lipophilic nature might make it susceptible to "leakage" across lipid membranes. jacc.org Studies comparing the VMAT2 transport rates of different tracers have indicated that this compound has a slower VMAT2 transport rate compared to biogenic amines and certain other tracers. snmjournals.org

Stereochemical Configuration and Structure Activity Relationships of M Hydroxyephedrine Isomers

Identification of Stereoisomers (Erythro and Threo Configurations)

The stereochemical differences in m-hydroxyephedrine arise from the relative orientation of the hydroxyl and methylamino groups on the alkylamine side chain. The erythro configuration, exemplified by ephedrine, has these groups on opposite sides in a Fischer projection, while the threo configuration, like pseudoephedrine, has them on the same side. psu.eduresearchgate.netumich.edu This results in two possible configurations at each of the two chiral carbons, leading to four distinct stereoisomers. psu.eduresearchgate.netumich.eduresearchgate.netresearchgate.net

Stereoselective Interactions with Monoamine Transporters

The biological activity of this compound isomers is largely mediated through their interactions with monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). These interactions are highly stereoselective, meaning that the specific three-dimensional arrangement of atoms in each isomer significantly impacts its potency and selectivity for these transporters. psu.edunih.gov

All four stereoisomers of this compound have demonstrated potency at the NET, DAT, and SERT, but with varying degrees of affinity and selectivity. psu.edunih.gov Research has shown that all isomers are most potent at the NET compared to the DAT and SERT. psu.edunih.gov

The (1S,2R) isomer, despite being less potent at the NET than the (1R,2S) isomer, may offer advantages for specific applications, such as positron emission tomography (PET) imaging, due to its improved selectivity profile across the monoamine transporters and reduced neuronal recycling. psu.edunih.gov

The following table summarizes representative data on the inhibitory potency (IC50 values) of the this compound stereoisomers at the three major monoamine transporters:

| Stereoisomer | NET IC50 (μM) | DAT IC50 (μM) | SERT IC50 (μM) |

| (1R,2S) | 0.42 | ~6.0 | ~14.0 |

| (1S,2R) | ~7.0 | >144 | >144 |

| (1R,2R) | ~7.0 | ~20.8 | ~30.0 |

| (1S,2S) | ~6.0 | ~6.0 | ~20.0 |

Note: IC50 values are approximate based on relative potencies and reported values in the source. psu.edu

Norepinephrine Transporter Selectivity of (1R,2S)-mHED

Impact of Stereochemistry on Ligand-Binding Site Interactions in Research Models

The observed differences in the potency and selectivity of this compound stereoisomers highlight the critical role of stereochemistry in their interaction with the ligand-binding sites of monoamine transporters. psu.eduresearchgate.net These variations provide insights into the structural requirements for ligand recognition by these transporters and offer clues about the geometry of their substrate binding pockets. psu.eduresearchgate.net

The consistent preference for the (1R,2S) stereochemistry among the plasma membrane transporters (NET, DAT, and SERT), as well as the vesicular monoamine transporter 2 (VMAT2), suggests a degree of structural similarity in their substrate binding sites. psu.edu However, the complex interplay between the ligand and the amino acid residues within the transporter binding sites means that modifications to one part of the molecule can have non-additive effects on binding affinity at other sites. psu.edu

Research models, including studies using cell lines expressing specific transporters and in vivo PET imaging with radiolabeled isomers like [11C]mHED (primarily the (1R,2S) isomer), have been instrumental in characterizing these stereoselective interactions. psu.eduresearchgate.netnih.govethz.chresearchgate.netnih.gov For instance, studies in mouse myocardium using [11C]mHED have shown that its uptake is significantly reduced by selective NET inhibitors such as desipramine (B1205290), confirming its NET-dependent transport in this model. ethz.chresearchgate.netnih.gov Kinetic modeling of [11C]mHED uptake in these models has further supported a two-tissue compartment model where the transport is mediated by NET. ethz.chnih.gov These findings underscore the importance of stereochemistry in determining the specific binding and transport characteristics of this compound isomers within biological systems.

Pharmacokinetics and Metabolic Fate of M Hydroxyephedrine in Preclinical Models

Biodistribution Studies in Animal Models (e.g., Rats, Guinea Pigs, Dogs)

Biodistribution studies in preclinical models have demonstrated the uptake and distribution patterns of m-Hydroxyephedrine in various tissues. In rats, preferential uptake of [¹¹C]mHED has been observed in organs with rich adrenergic innervation, such as the heart, spleen, and adrenals. nih.gov. Studies in rats using doses of 1850-7400 kBq (50-200 µCi) showed specific radioactivity levels in different tissues at various time points. nih.gov. For instance, at 5 minutes post-administration, the radioactivity (% injected dose per g, %ID/g) in heart ventricles was 3.46 ± 0.47, spleen was 1.42 ± 0.56, and adrenals were 1.30 ± 0.12. nih.gov. By 30 minutes, these values changed to 2.69 ± 0.10 for heart ventricles, 1.11 ± 0.08 for spleen, and 0.90 ± 0.20 for adrenals. nih.gov. Liver and kidney also showed uptake, with values of 2.01 ± 0.34 and 3.81 ± 8.70 %ID/g at 5 minutes, changing to 2.22 ± 0.19 and 0.62 ± 0.10 %ID/g at 30 minutes, respectively. nih.gov. Blood radioactivity was significantly lower, at 0.13 ± 0.01 %ID/g at 5 minutes and 0.07 ± 0.01 %ID/g at 30 minutes. nih.gov.

In rats, the radioactivity in plasma decreased rapidly during the first 2 minutes after administration of [¹¹C]mHED and then remained relatively constant for the subsequent 60 minutes. nih.gov. Uptake in the brain was found to be low. nih.gov. Tissue to plasma ratios in rats at 30 minutes post-injection were reported for various tissues, including myocardium (36 ± 2), liver (22 ± 2), lung (6.0 ± 0.5), kidney (4.1 ± 0.7), and muscle (1.9 ± 0.2). nih.gov.

Studies in dogs have also shown the feasibility of using [¹¹C]mHED imaging to evaluate presynaptic cardiac sympathetic function and study sympathetically denervated myocardium. nih.gov.

Myocardial Uptake and Retention Kinetics

Myocardial uptake and retention of this compound are key aspects studied in preclinical models due to its use in assessing cardiac sympathetic innervation. In isolated working rat hearts, [¹¹C]mHED demonstrated a strong uptake process with a K₁ of 2.66 ± 0.39 ml/g/min and a relatively slow monoexponential clearance rate (k₂) of 0.011 ± 0.003 min⁻¹. nih.gov, nih.gov. The uptake and retention of HED by the myocardium are highly specific to sympathetic nerve terminals. nih.gov. This specificity is supported by studies where pretreatment with desipramine (B1205290), a selective NET inhibitor, significantly reduced tracer accumulation in the myocardium in rats (by 92%) and mice. researchgate.net, ethz.ch. In isolated perfused rat hearts, desipramine blockade indicated little extraneuronal distribution and a strong dependence of clearance rate on neuronal reuptake of the tracer. nih.gov, clinicalgate.com.

Myocardial retention of [¹¹C]mHED in rats has shown a strong linear correlation with NET density, suggesting that retention is predominantly determined by regional NET density. nih.gov, snmjournals.org. At a high dose of 6-hydroxydopamine (100 mg/kg) to induce severe cardiac denervation in rats, average whole-heart HED uptake was reduced by 92% compared to controls. nih.gov, snmjournals.org. The retention of [¹¹C]HED in neurons is likely sensitive to changes in nerve density, NET activity, vesicular storage, and possibly sympathetic nerve activity due to its recycling by cardiac sympathetic neurons. researchgate.net.

Data on [¹¹C]mHED uptake in rat heart ventricles over time shows a decrease from 3.46 ± 0.47 %ID/g at 5 minutes to 2.69 ± 0.10 %ID/g at 30 minutes. nih.gov.

| Time (min) | Heart Ventricles (%ID/g) |

| 5 | 3.46 ± 0.47 |

| 30 | 2.69 ± 0.10 |

Norepinephrine (B1679862) (NE) has been shown to increase the clearance rate of HED in isolated rat hearts without affecting initial uptake rates. nih.gov, nih.gov. This effect may be related to competitive inhibition of neuronal reuptake and/or accelerated neuronal release of HED. nih.gov. The finding of increased clearance rates with NE in the perfusion medium suggests considering the potential effects of circulating and endogenous catecholamines on PET measurements of myocardial retention of HED, particularly in subjects with elevated plasma catecholamines or high sympathetic tone. nih.gov.

In rabbits, stable cardiac tracer retention was observed, with a washout rate of 0.42% ± 0.57%/min. snmjournals.org. A desipramine chase increased [¹¹C]mHED washout from the heart (2.43% ± 0.15%/min), indicating a cycle of continuous NET uptake and release at the nerve terminals. snmjournals.org.

Extracardiac Uptake in Sympathetically Innervated Tissues (e.g., Lung, Pancreas, Brown Adipose Tissue, Adrenals, Spleen)

Beyond the heart, this compound exhibits specific uptake in other sympathetically innervated tissues. In rats, NET-specific retention of [¹¹C]mHED has been observed in brown adipose tissue (BAT), lung, and pancreas, in addition to the heart. snmjournals.org, snmjournals.org. This specific uptake supports the potential for novel PET studies of SNS integrity in these extracardiac tissues. researchgate.net, snmjournals.org.

At 30 minutes after tracer administration in rats, HPLC analysis revealed that 93%-95% of the total radioactivity signal in the heart, pancreas, and brown adipose tissue was derived from unchanged HED. researchgate.net, snmjournals.org. This high percentage of unchanged tracer in these tissues, along with specific retention, supports the potential for imaging NE innervation in BAT and pancreas as well as the heart. snmjournals.org, snmjournals.org.

In rats, biodistribution data at 30 minutes post-injection showed radioactivity levels (%ID/g) in spleen (1.11 ± 0.08) and adrenals (0.90 ± 0.20). nih.gov. The uptake in the spleen and adrenals of desipramine-treated rats was significantly reduced compared to controls, further indicating NET-specific uptake in these organs. researchgate.net.

Data on [¹¹C]mHED uptake in various rat tissues at 30 minutes post-injection:

| Tissue | Radioactivity (%ID/g) |

| Spleen | 1.11 ± 0.08 |

| Adrenals | 0.90 ± 0.20 |

| Liver | 2.22 ± 0.19 |

| Kidney | 0.62 ± 0.10 |

| Blood | 0.07 ± 0.01 |

| Brown Adipose Tissue | >94% unchanged HED |

| Pancreas | >94% unchanged HED |

| Lung | Specific retention |

| Skeletal Muscle | No specific retention |

| White Adipose Tissue | Low specific retention |

Specific retention was not observed in skeletal muscle or kidney in rats. snmjournals.org, snmjournals.org. While low specific retention was noted in white adipose tissue. snmjournals.org.

Metabolic Stability and Metabolite Formation in Preclinical Studies

This compound is known to be relatively resistant to metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), the primary enzymes involved in norepinephrine metabolism. nih.gov, snmjournals.org, clinicalgate.com, ahajournals.org. This metabolic stability is advantageous for its use as a tracer for sympathetic nerve function.

Metabolite analyses in preclinical studies have provided insights into the metabolic fate of [¹¹C]mHED. In guinea pigs, a metabolic fate study showed that most of the radioactivity in the heart, liver, and blood remained as [¹¹C]mHED at 5 minutes. nih.gov. By 30 minutes, over 50% of liver radioactivity came from metabolites, but over 95% of the radioactivity in the heart remained as [¹¹C]mHED. nih.gov.

Analyses of rat plasma and liver samples revealed the presence of radioactive metabolites that were more polar than [¹¹C]mHED. nih.gov. Six such metabolites were detected in rat plasma and liver. nih.gov. However, no metabolites were detected in myocardium samples in rats. nih.gov. This absence of labeled metabolites in cardiac tissue, brown adipose tissue, and pancreas facilitates qualitative image analysis and clinical interpretation. snmjournals.org, snmjournals.org.

In rat plasma, 90% of the radioactivity at 2.5 minutes was [¹¹C]mHED, which decreased to 15% at 60 minutes. nih.gov. In contrast, in the rat heart, 99.3% of the radioactivity was [¹¹C]mHED, and this percentage remained unchanged at 60 minutes. nih.gov.

Plasma metabolism of HED in healthy volunteers (while not strictly preclinical, provides context on species differences) was lower compared to epinephrine (B1671497) and phenylephrine (B352888) due to its resistance to degrading enzymes. ahajournals.org. Values for radiolabeled metabolites (measured as a percentage of blood activity) in healthy volunteers were approximately 13% at 5 minutes, 47% at 20 minutes, and 78% at 60 minutes after injection. ahajournals.org.

Assessment of Unchanged this compound Radioactivity in Tissues and Plasma

High-performance liquid chromatography (HPLC) analysis has been used to assess the fraction of unchanged this compound radioactivity in various tissues and plasma in preclinical studies. In rats, at 30 minutes after tracer administration, HPLC analysis showed that 93%-95% of the total radioactivity signal in the heart, pancreas, and brown adipose tissue was due to unchanged HED. researchgate.net, snmjournals.org. In contrast, plasma showed a lower percentage of unchanged HED, typically around 61% ± 8% or 67% ± 8%, with the remainder being hydrophilic labeled metabolites. researchgate.net, snmjournals.org, snmjournals.org.

Data on Unchanged [¹¹C]HED Radioactivity at 30 Minutes in Rats:

| Tissue | Unchanged HED (% of total radioactivity) |

| Heart | 93%-95% |

| Pancreas | 93%-95% |

| Brown Adipose Tissue | 93%-95% |

| Plasma | 61% ± 8% or 67% ± 8% |

In guinea pigs, over 95% radioactivity in the heart remained as [¹¹C]mHED at 30 minutes. nih.gov.

Implications for Kinetic Modeling in Research

The metabolic stability of this compound in target tissues, particularly the heart, has significant implications for kinetic modeling in research. The low level or absence of radiolabeled metabolites in cardiac tissue simplifies kinetic analysis, as it means that the measured radioactivity primarily represents the parent tracer. snmjournals.org, snmjournals.org. This facilitates the use of kinetic models to quantify parameters related to tracer uptake and retention, which are used as indices of sympathetic nerve function.

Studies in guinea pigs showing less than 5% metabolites in heart tissue 30 minutes after intravenous injection suggest that [¹¹C]meta-hydroxyephedrine is suitable for kinetic modeling. researchgate.net. In mice, [¹¹C]mHED kinetics have been shown to follow serial two-tissue compartment models, with the parameter K₁ representing NET transport. ethz.ch, researchgate.net. Myocardial [¹¹C]mHED uptake obtained from PET images can be used to assess cardiac sympathetic integrity in mouse models of cardiovascular disease. ethz.ch, researchgate.net.

The finding that no metabolites were detected in myocardium samples in rats also supports the suitability of using kinetic models that assume the tracer remains unchanged in the target tissue. nih.gov. While metabolites are present in plasma and liver, correction for plasma metabolites is necessary for accurate quantitative analysis using kinetic models with an arterial input function. ahajournals.org, diva-portal.org. Different kinetic models, including single-tissue and two-tissue compartment models, have been evaluated for quantifying [¹¹C]HED uptake. diva-portal.org, vumc.nl.

Clearance Mechanisms in Preclinical Systems

The clearance of this compound from preclinical systems is primarily influenced by its uptake into sympathetic nerve terminals via the norepinephrine transporter (NET) and subsequent processes. As a false neurotransmitter analog of norepinephrine, HED is actively transported into sympathetic neurons by the NET. researchgate.net, nih.gov, snmjournals.org.

In isolated rat hearts, [¹¹C]mHED exhibits a relatively slow monoexponential clearance rate. nih.gov. Comparative studies with the neuronal uptake inhibitor desipramine indicated a strong dependence of the clearance rate on neuronal reuptake of the tracer. nih.gov. This suggests that reuptake via NET is a major factor in the clearance and retention of HED in sympathetically innervated tissues.

Norepinephrine has been shown to increase the clearance rate of HED in isolated rat hearts, potentially due to competitive inhibition of neuronal reuptake or accelerated neuronal release. nih.gov.

Research Applications of M Hydroxyephedrine in Preclinical Models and in Vitro Systems

Assessment of Sympathetic Innervation and Neuronal Integrity

The ability of m-hydroxyephedrine to be transported and retained by sympathetic neurons makes it a key tool for evaluating the integrity and density of sympathetic innervation in preclinical models. nih.govsnmjournals.orgresearchgate.netsnmjournals.org Changes in the uptake and retention of radiolabeled this compound can indicate sympathetic nerve damage or altered neuronal function. nih.govnih.govsnmjournals.org

Myocardial Sympathetic Function Studies in Animal Models

Animal models are widely used to study cardiac sympathetic function, and radiolabeled this compound ([¹¹C]mHED or [¹¹C]HED) is a prominent radiopharmaceutical in this area, particularly in conjunction with Positron Emission Tomography (PET). snmjournals.orgresearchgate.netsnmjournals.orgnih.govturkupetcentre.net It allows for noninvasive assessment of cardiac sympathetic innervation in models of various heart diseases. researchgate.netsnmjournals.orgnih.gov

Quantification of Presynaptic Cardiac Sympathetic Function

[¹¹C]mHED is utilized to quantify presynaptic cardiac sympathetic function by measuring its uptake and retention in myocardial tissue. snmjournals.orgturkupetcentre.netplos.org As a norepinephrine (B1679862) analog, its accumulation in sympathetic nerve terminals reflects the activity of the norepinephrine transporter (uptake-1), which is responsible for clearing norepinephrine from the synaptic cleft. nih.govsnmjournals.orgsnmjournals.orgturkupetcentre.net Studies in mice and rats have successfully used [¹¹C]mHED PET to visualize and assess myocardial innervation. snmjournals.orgsnmjournals.orgnih.gov The uptake of [¹¹C]mHED in the heart is displaceable by unlabeled metaraminol (B1676334), confirming the specificity of its neuronal uptake. snmjournals.orgsnmjournals.orgnih.gov

Correlation with Norepinephrine Transporter Density

Research has demonstrated a strong correlation between the retention of this compound in the heart and the density of the norepinephrine transporter (NET). nih.govplos.orgnih.govsnmjournals.org Studies using chemically denervated rat hearts have shown a linear dependence of [¹¹C]HED retention on NET density, measured by the maximal binding of a NET-selective radioligand like ³H-mazindol. nih.govsnmjournals.orgnih.gov This indicates that this compound retention serves as a reliable surrogate measure of NET density in the myocardium. nih.govnih.gov

Here is a representative data table illustrating the correlation between 6-OHDA dose, NET Bmax, and HED heart uptake in rats:

| 6-OHDA Dose (mg/kg) | NET Bmax (fmol/mg protein) | HED Heart Uptake (%ID/g) |

| 0 (Control) | 388 ± 23 | 2.89 ± 0.35 |

| 7 | Data not explicitly provided in snippets for this dose | Data not explicitly provided in snippets for this dose |

| 11 | Data not explicitly provided in snippets for this dose | Data not explicitly provided in snippets for this dose |

| 15 | Data not explicitly provided in snippets for this dose | Data not explicitly provided in snippets for this dose |

| 22 | Data not explicitly provided in snippets for this dose | Data not explicitly provided in snippets for this dose |

| 100 | 31 ± 6 (approximately 8% of control) | Approximately 8% of control value |

Note: Specific values for intermediate 6-OHDA doses (7, 11, 15, 22 mg/kg) were not explicitly available in the provided search snippets, but the studies indicate a dose-dependent decrease in both NET Bmax and HED uptake with increasing 6-OHDA. nih.govsnmjournals.org

Effects of Sympathetic Denervation Models (e.g., 6-Hydroxydopamine)

Chemical sympathectomy induced by neurotoxins like 6-hydroxydopamine (6-OHDA) is a common preclinical model used to study sympathetic denervation. nih.govsnmjournals.orgplos.orgahajournals.org this compound is used in these models to assess the extent of sympathetic nerve damage. nih.govsnmjournals.orgplos.org Studies in rats and nonhuman primates treated with 6-OHDA have shown a significant reduction in cardiac sympathetic innervation, as measured by decreased uptake of radiolabeled this compound. plos.orgdovepress.commdpi.com This reduced uptake correlates with a decrease in norepinephrine transporter density and a loss of tyrosine hydroxylase immunoreactivity, a marker for catecholaminergic neurons. plos.orgmdpi.com The degree of reduction in this compound uptake is dependent on the dose of 6-OHDA administered. nih.govsnmjournals.org

Investigation of Extracardiac Sympathetic Nervous System Function

Beyond the heart, this compound has been utilized to investigate sympathetic nervous system function in various extracardiac tissues. researchgate.netsnmjournals.org These tissues include brown adipose tissue, lung, and pancreas, all of which exhibit specific and norepinephrine-responsive uptake of this compound. snmjournals.org This suggests the potential for using this compound in PET studies to assess sympathetic integrity in these organs. snmjournals.org

Imaging White-to-Brown Fat Conversion and Adaptive Thermogenesis in Preclinical Models

Radiolabeled this compound, particularly [¹¹C]mHED, has been employed in preclinical models to image and study white-to-brown fat conversion (browning) and adaptive thermogenesis. snmjournals.orgresearchgate.netnih.govsnmjournals.orgsnmjournals.orgfrontiersin.org Brown adipose tissue (BAT) is richly innervated by the sympathetic nervous system, and its activation, leading to thermogenesis, is mediated by norepinephrine released from sympathetic nerve terminals. researchgate.netsnmjournals.orgfrontiersin.org [¹¹C]mHED uptake in adipose tissue serves as a marker of sympathetic innervation and activity. researchgate.netnih.govsnmjournals.org Studies in mice have shown that [¹¹C]mHED PET/CT imaging can detect the white-to-brown fat conversion induced by treatments that activate β3-adrenoceptors, which are involved in thermogenesis. researchgate.netnih.govsnmjournals.org This highlights the utility of this compound as an imaging biomarker for assessing sympathetic nervous system-mediated adaptive thermogenesis in adipose tissue. researchgate.netnih.gov

Here is a data table summarizing findings on [¹¹C]mHED uptake in interscapular white adipose tissue (i.s. WAT) in mice treated with a β3-AR agonist:

| Treatment Group | Duration of Treatment | [¹¹C]mHED Uptake (SUV) |

| Vehicle | 3 weeks | Data for 3 and 4 weeks vehicle combined |

| Vehicle | 4 weeks | Data for 3 and 4 weeks vehicle combined |

| Vehicle (Combined) | - | Data not explicitly provided as a single combined value in snippets, but significantly lower than treated groups. |

| CL316,243 (β3-AR agonist) | 3 weeks | Higher than vehicle, lower than 4 weeks CL316,243 |

| CL316,243 (β3-AR agonist) | 4 weeks | Significantly higher than vehicle and 3 weeks CL316,243 |

Studies in Endocrine Organs and Metabolic Storage Tissues

Beyond the heart, [¹¹C]mHED has been investigated for its potential to assess norepinephrine function in other tissues with sympathetic innervation, including endocrine organs and metabolic storage tissues. Studies in rats have shown specific and norepinephrine-responsive uptake of this compound in brown adipose tissue and the pancreas. researchgate.netnih.gov This suggests the potential for utilizing this compound in novel PET studies to evaluate sympathetic nervous system integrity in these tissues, which are implicated in various metabolic and endocrine disorders. snmjournals.orgnih.gov While uptake was observed in brown adipose tissue, lung, and pancreas, it was not significant in the liver, skeletal muscle, or kidney in these rat studies. nih.gov At 30 minutes post-administration in rats, a high percentage of the total radioactivity signal in the heart, pancreas, and brown adipose tissue was attributed to unchanged this compound, suggesting its stability in these tissues. researchgate.netnih.gov

Pharmacological Perturbation Studies in Research Models

Pharmacological agents that interfere with norepinephrine uptake and metabolism are used in conjunction with this compound to characterize its uptake mechanisms and assess NET function in research models.

Effects of Exogenous Norepinephrine on this compound Clearance in Research Systems

Studies in isolated rat hearts have explored the interaction between exogenous norepinephrine and this compound kinetics. Norepinephrine has been shown to increase the clearance rate of [¹¹C]mHED without significantly affecting the initial uptake rates. nih.gov This suggests a potential influence of elevated norepinephrine levels on the washout of this compound from sympathetic nerve terminals. nih.govsnmjournals.org Pharmacokinetic studies in animal models and isolated organ systems have implied a correlation between norepinephrine concentration and the clearance rate of this compound. snmjournals.org

Blockade of Uptake by Norepinephrine Transporter Inhibitors (e.g., Desipramine (B1205290), Phenoxybenzamine)

Norepinephrine transporter inhibitors are crucial tools for demonstrating the NET-specific uptake of this compound. Desipramine, a selective NET inhibitor, has been widely used in preclinical studies. wikipedia.orgmims.comethz.chsnmjournals.org Pretreatment with desipramine significantly reduces the accumulation of [¹¹C]mHED in tissues known to have high NET density, such as the myocardium. nih.govethz.chresearchgate.net In isolated rat hearts, the uptake of [¹¹C]mHED was blocked in the presence of desipramine. nih.gov Studies in rats have shown a substantial decrease in myocardial tracer accumulation (up to 92%) following pretreatment with desipramine. ethz.chresearchgate.net Similarly, in rabbit hearts, desipramine blockade confirmed the specific neural uptake of [¹¹C]mHED. snmjournals.org

Phenoxybenzamine (B1677643), a non-selective alpha-adrenergic receptor blocker that also affects norepinephrine uptake, has also been used in research to investigate uptake mechanisms. snmjournals.orgmims.comnih.gov Studies comparing this compound with other tracers have sometimes included phenoxybenzamine to differentiate uptake pathways. For instance, in rat hearts, while phenoxybenzamine significantly reduced the uptake of another tracer ([¹⁸F]LMI1195), desipramine was effective in reducing [¹¹C]mHED uptake, highlighting the dominant role of NET in this compound transport in this context. snmjournals.orgsnmjournals.orgnih.gov

The inhibitory effects of these compounds underscore that this compound is transported into cells primarily via the norepinephrine transporter.

Reporter Gene/Reporter Probe Systems for Gene Therapy Research (Preclinical/In Vitro)

This compound, specifically its carbon-11 (B1219553) labeled form, has been explored as a reporter probe in conjunction with the human norepinephrine transporter (hNET) as a reporter gene for monitoring gene therapy in preclinical and in vitro settings. snmjournals.orgresearchgate.netnih.govcore.ac.uk

Human Norepinephrine Transporter (hNET) as a Reporter Gene

The human norepinephrine transporter (hNET) gene has been evaluated for its potential as a reporter gene for imaging gene therapy using PET. snmjournals.orgresearchgate.netnih.gov This system utilizes the ability of hNET to transport specific substrates, such as [¹¹C]mHED, into cells where the gene has been successfully transfected. snmjournals.orgresearchgate.netcore.ac.uk By introducing the hNET gene into target cells, these cells gain the capacity to accumulate the radiolabeled probe, allowing their detection and monitoring via PET imaging. snmjournals.orgresearchgate.netnih.govcore.ac.uk This approach offers a method for non-invasively tracking the distribution and expression of therapeutic genes delivered via gene therapy vectors. snmjournals.orgresearchgate.netnih.gov

Correlation with hNET Protein Expression and Cellular Uptake

Research has demonstrated a positive correlation between hNET protein expression and the cellular uptake of [¹¹C]mHED in various cell lines transduced with the hNET gene. snmjournals.orgnih.govnih.govsnmjournals.org Studies using adenoviral vectors containing the hNET gene have shown that [¹¹C]mHED uptake increases linearly with the viral titer used for transduction, reflecting higher levels of hNET expression. snmjournals.orgsnmjournals.org Furthermore, a strong correlation has been observed between the amount of hNET protein detected in cells and the level of [¹¹C]mHED uptake, indicating that the transduced hNET gene produces functional transporter protein capable of mediating the uptake of the probe. snmjournals.orgnih.govsnmjournals.org The correlation between [¹¹C]mHED uptake and the expression of a co-expressed reporter (such as enhanced green fluorescent protein, EGFP) has also been shown, suggesting that imaging hNET with [¹¹C]mHED can serve as an indicator for the expression of a co-delivered therapeutic gene. snmjournals.orgresearchgate.netnih.govsnmjournals.org In hNET-transfected cells, [¹¹C]mHED uptake has been shown to be significantly higher compared to control cells and can be inhibited by NET inhibitors like desipramine, further confirming the hNET-mediated nature of the uptake. researchgate.netnih.gov

Advanced Methodologies and Quantitative Analysis in M Hydroxyephedrine Research

Tracer Kinetic Modeling for Quantitative Assessment in Preclinical Studies

Tracer kinetic modeling plays a crucial role in the quantitative assessment of [11C]mHED uptake and retention in preclinical studies. This approach allows for the noninvasive delineation of myocardial adrenergic nerve terminals and provides insights into the effects of various disease processes on neuronal integrity researchgate.net. By analyzing the time-activity curves of the radiotracer in tissue and blood, kinetic models can estimate parameters related to tracer delivery, uptake, and retention.

Studies in mice have demonstrated that [11C]mHED kinetics in the myocardium follow serial two-tissue compartment models, with the transport rate constant (K1) being sensitive to desipramine (B1205290), a selective norepinephrine (B1679862) transporter (NET) inhibitor ethz.ch. This indicates that K1 represents NET transport ethz.ch. While the reversible two-tissue model was preferred in a majority of human myocardial segments based on certain statistical criteria, the single-tissue model also showed high correlation with the two-tissue model and demonstrated higher precision and a greater number of reliable fits vumc.nldiva-portal.orgnih.gov. This suggests that the single-tissue model can be a more robust option for quantitative analysis in certain contexts vumc.nlnih.gov.

Quantitative analysis using compartment models allows for corrections for blood volume and spill-over of activity from the blood, which is an advantage over simplified measures like the retention index (RI) and standardized uptake value (SUV) nih.gov. Research has shown that RI and SUV can potentially yield misleading results due to their non-linear relationships with the volume of distribution (VT) vumc.nlnih.gov. Furthermore, the use of a population-averaged metabolite correction is not recommended due to the significant intersubject variation in [11C]mHED metabolism, which can lead to substantial biases in VT vumc.nlsnmjournals.orgsnmjournals.org.

In preclinical studies involving models of cardiac dysautonomia, such as 6-hydroxydopamine-treated monkeys, [11C]mHED uptake has been quantified using the equilibrium distribution volume (DV) of the left ventricular tissue relative to whole blood plos.org. This DV value provides a measure of the density of nerve terminals plos.org.

Comparison with Other Sympathetic Nervous System Tracers (e.g., [11C]Epinephrine, [123I]MIBG) in Research Contexts

[11C]mHED is one of several radiotracers used to image the sympathetic nervous system, particularly in the heart. Other tracers include [123I]meta-iodobenzylguanidine ([123I]MIBG) for SPECT imaging and other PET tracers like [11C]epinephrine and [18F]flubrobenguane mdpi.comnih.govjacc.orgnih.gov. Both [11C]mHED and [123I]MIBG are norepinephrine analogs that are resistant to metabolic enzymes and exhibit high affinity for the NET, enabling the visualization of presynaptic sympathetic nerve function mdpi.comnih.govoatext.com.

While both [11C]mHED PET and [123I]MIBG SPECT are used to assess cardiac sympathetic innervation, PET generally offers higher sensitivity and spatial resolution, along with the possibility of absolute quantification through routine attenuation/scatter correction ahajournals.org. [11C]mHED PET has been shown to detect more tumor lesions of the sympathetic nervous system compared to [123I]MIBG SPECT/CT in a feasibility study snmjournals.org. The tumor-to-background contrast of [11C]mHED uptake was also higher in a notable percentage of lesions compared to [123I]MIBG snmjournals.org.

However, [11C]mHED's utility is limited by the short half-life of 11C (20 minutes), necessitating an on-site cyclotron mdpi.comahajournals.orgcdnsciencepub.com. In contrast, [123I]MIBG, labeled with the longer-lived isotope 123I, can be centrally manufactured and distributed mdpi.com. Newer 18F-labeled tracers like [18F]flubrobenguane are being developed to overcome the logistical challenges associated with 11C mdpi.comjacc.orgnih.gov. While [18F]flubrobenguane has shown equivalent global and regional distributions in patients, comparative studies between these different PET tracers and [123I]MIBG are still needed to fully understand their respective strengths and weaknesses in various research contexts mdpi.com.

Differences exist in the kinetics and specificity of these tracers due to variations in their affinity to the NET, vesicular storage, and metabolism mdpi.com. For instance, [11C]mHED retention is maintained by continuous reuptake via NET and release from nerve terminals, whereas [18F]LMI1195 (an 18F-labeled tracer) and [123I]MIBG demonstrate more stable tracer retention resistant to NET inhibitor chase treatment oatext.com.

Despite the differences, studies have shown a significant correlation between quantitative measures obtained with [11C]mHED PET and parameters from [123I]MIBG imaging, such as the heart-to-mediastinum (H/M) ratio ahajournals.org. This suggests that [123I]MIBG H/M can provide a reliable estimate of cardiac sympathetic innervation as measured by [11C]mHED PET ahajournals.org. However, for assessing regional abnormalities, [11C]mHED PET appears to be more suitable than [123I]MIBG SPECT ahajournals.org.

Methodological Optimizations in Radiotracer Production and Imaging for Research

Optimizing the production and imaging methodologies for [11C]mHED is crucial for its effective use in research. Challenges in [11C]mHED production include separation difficulties and achieving an adequate formulation researchgate.netnih.gov. The precursor, metaraminol (B1676334), being a substrate for the NET, can also impact image quality researchgate.netnih.gov.

Optimization of Radiochemical Yield and Purity

Radiochemical yield and purity are critical parameters in radiotracer production. An automated synthesis program for [11C]mHED has been developed to provide reproducible radiochemical yields for cardiac studies researchgate.net. This automated synthesis, coupled with an optimized purification method, has been shown to be easily applicable and reproducible researchgate.netnih.gov.

The synthesis of [11C]mHED is typically achieved by direct N-methylation of metaraminol with [11C]methyl iodide researchgate.netresearchgate.net. Purification often involves semi-preparative reversed-phase HPLC researchgate.netresearchgate.net. Optimized separation through reverse phase-HPLC using a step gradient and subsequent retention on a weakly-cationic ion exchange cartridge has been reported as a main optimization strategy nih.gov.

Reported radiochemical yields for [11C]mHED synthesis vary. One study reported a decay-corrected radiochemical yield of 12 ± 1% using an automated synthesis module researchgate.net. Another study reported corrected radiochemical yields of 40%-50% with a total synthesis time of 45 minutes from end-of-bombardment researchgate.net. Routine radiochemical purity was consistently high, reported as always higher than 99% in one study and 95% and 98% in another researchgate.netresearchgate.net.

Table 1: Reported Radiochemical Yield and Purity of [11C]mHED

| Synthesis Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity |

| Automated Synthesis researchgate.net | 12 ± 1% (n=5) | > 99% |

| Direct N-methylation researchgate.net | 40%-50% | 95% and 98% (Routine) |

Impact of Apparent Molar Activity on Imaging Quality in Preclinical Studies

Apparent molar activity, defined as the sum of [11C]mHED and its precursor metaraminol, is an important factor to consider as metaraminol can compete for NET uptake and potentially affect image quality researchgate.netnih.gov. Studies have investigated the effect of apparent molar activity on imaging quality in both patients and animals researchgate.netnih.gov.

In preclinical µPET/µCT studies in rats, the apparent molar activity was correlated to the VOI- and SUV-ratio of the myocardium/intra-ventricular blood pool nih.gov. Interestingly, these studies showed that the administered apparent molar activities had a negligible effect on imaging quality researchgate.netnih.gov. No significant correlation was found between the myocardium/intra-ventricular blood pool ratio and the apparent molar activity or the sum of residual precursor and formed mHED nih.gov.

A limit of 50 nmol/kg for metaraminol has been suggested to avoid effects on imaging quality based on blocking studies, although the total amount of metaraminol and mHED was not always considered nih.gov. However, other studies have observed a washout or decreased time-activity curve at applied concentrations of 10 µg/kg bodyweight of mHED nih.gov. The intra-individual variations and the progress of denervation have been found to have a higher impact on [11C]mHED accumulation than the apparent and molar activity nih.gov.

In mouse studies, myocardial [11C]mHED uptake was found to be half-saturated at 88.3 nmol/kg of combined mHED and metaraminol residual ethz.ch. [11C]mHED PET in mice was dose-independent at < 10 nmol/kg of combined mHED and metaraminol ethz.ch. The total molar dose of metaraminol and [11C]mHED needs to be considered in the analysis of PET data in mice snmjournals.org.

Table 2: Impact of Apparent Molar Activity on [11C]mHED Imaging

| Species | Apparent Molar Activity Metric | Observed Effect on Imaging Quality | Key Finding |

| Rats | Apparent Molar Activity | Negligible effect | No significant correlation with myocardium/blood pool ratio researchgate.netnih.gov |

| Mice | Combined mHED and Metaraminol | Dose-dependent loss of uptake | Half-saturation at 88.3 nmol/kg; dose-independent at < 10 nmol/kg ethz.chsnmjournals.org |

Future Directions and Emerging Research Avenues for M Hydroxyephedrine

Development of Novel Radiolabeled Analogs with Improved Research Properties

Current research is focused on developing novel radiolabeled analogs of norepinephrine (B1679862) transporter substrates to overcome limitations of existing tracers like [¹¹C]m-hydroxyephedrine and [¹²³I]meta-iodobenzylguanidine (MIBG), particularly their rapid NET transport rates which can limit accurate measurements of cardiac nerve density. nih.govacs.orgcapes.gov.brnih.gov For instance, radiolabeled phenethylguanidines are being investigated as potential novel imaging agents for cardiac sympathetic neurons and adrenergic tumors. nih.govacs.orgcapes.gov.brnih.gov Studies have synthesized and evaluated such analogs, with some showing promising characteristics like extremely long neuronal retention times due to efficient vesicular storage, which could offer improved kinetics compared to HED for quantifying cardiac nerve density. nih.govacs.orgcapes.gov.brnih.gov Preclinical evaluations of compounds like [¹¹C]1e (N-[¹¹C]guanyl-meta-octopamine) in nonhuman primates have shown improved myocardial kinetics compared to HED. nih.govacs.orgcapes.gov.brnih.gov The development of longer half-life ¹⁸F-labeled presynaptic SNS tracers, such as [¹⁸F]-LMI1195, is also underway to facilitate clinical imaging, although widespread clinical use of ANS-targeting PET radiotracers in the cardiovascular system is still developing. nih.gov Future studies are needed to focus on the interactions of these novel tracers within the presynaptic nerve terminal, including their potential interaction with the vesicular monoamine transporter 2 (VMAT2). thno.org

Expanding Research Applications to Other Organ Systems and Physiological Processes

While extensively used in cardiac imaging, research is exploring the application of [¹¹C]this compound to assess sympathetic nervous system integrity in other organ systems with rich noradrenergic innervation. researchgate.netsnmjournals.org Studies in rats have demonstrated NET-specific retention of HED in brown adipose tissue, lung, and pancreas, in addition to the heart. snmjournals.org This specific uptake and its responsiveness to treatments altering synaptic norepinephrine levels support the potential for novel PET studies using HED to assess SNS integrity and function in these extracardiac tissues. snmjournals.org Dysfunction of the sympathetic nervous system in metabolic storage tissues like adipose tissue and skeletal muscle, as well as endocrine organs, contributes to various disorders, suggesting potential research avenues for HED in these areas. snmjournals.org Furthermore, [¹¹C]mHED has been utilized in studies investigating white-to-brown fat conversion, demonstrating the sympathetic nervous system's control over cold-induced brown adipose tissue thermogenesis. mdpi.com

Integration with Multimodal Imaging Techniques for Enhanced Research Insights

The integration of [¹¹C]this compound PET imaging with other modalities, such as CT or MRI, offers enhanced research insights by providing both functional and anatomical information. Whole-body PET/CT with [¹¹C]HED has been demonstrated as feasible for examining tumors of the sympathetic nervous system, and studies comparing it with ¹²³I-MIBG SPECT/CT have shown promising results, with [¹¹C]HED PET/CT detecting more tumor lesions in some cases. snmjournals.org Multimodal imaging, combining techniques like PET/SPECT with reporter gene imaging, is a key area in molecular imaging, allowing for the visualization of cellular processes in living subjects. researchgate.netcambridge.org The human norepinephrine transporter in combination with [¹¹C]this compound has been explored as a reporter gene/reporter probe system for PET-based gene therapy monitoring. researchgate.netsnmjournals.orgresearchgate.net This approach allows for the visualization and quantification of reporter gene expression, which can indirectly indicate the expression of a coexpressed therapeutic gene. researchgate.net

Further Elucidation of Ligand-Transporter Interactions at a Molecular Level

A deeper understanding of the interactions between this compound and the norepinephrine transporter (NET) at a molecular level is crucial for optimizing its use as a radiotracer and for the rational design of novel analogs. thno.org Research has characterized the uptake and retention mechanisms of [¹¹C]mHED, demonstrating a strong uptake process in the heart and a relatively slow clearance rate. nih.gov Studies have shown that the uptake and retention of [¹¹C]mHED are specific to sympathetic nerve terminals and dependent on the functionality and availability of NET. nih.govsnmjournals.org The precursor used in the synthesis of [¹¹C]mHED, metaraminol (B1676334), is also a NET substrate, and its presence can potentially affect image quality, highlighting the importance of optimized synthetic processes and understanding the effect of apparent molar activity. mdpi.comnih.gov Future studies should continue to investigate the molecular interactions, including the impact of factors like specific activity and potential interactions with other transporters like VMAT2, to fully elucidate the behavior of HED and its analogs within the presynaptic neuron. thno.org

Q & A

Q. What are the standard protocols for synthesizing m-Hydroxyephedrine, and how can reproducibility be ensured?

Answer: The synthesis of m-Hydroxyephedrine typically involves stereoselective hydroxylation of ephedrine derivatives, followed by purification via column chromatography. To ensure reproducibility, detailed experimental protocols must include reagent purity, reaction conditions (temperature, solvent, catalyst), and characterization data (e.g., NMR, HPLC retention times). Journals like the Beilstein Journal of Organic Chemistry emphasize including step-by-step procedures and validation metrics (e.g., yield, purity) in the "Experimental" section . Researchers should also cross-reference primary literature for established synthetic routes and validate results against published spectral data .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Purity analysis often employs reverse-phase HPLC with UV detection, optimized using a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Method validation should include linearity, limit of detection (LOD), and precision tests as per Reviews in Analytical Chemistry guidelines . For trace impurities, LC-MS/MS with multiple reaction monitoring (MRM) is recommended .

Q. How are this compound’s pharmacokinetic properties evaluated in preclinical studies?

Answer: Preclinical pharmacokinetics involve administering radiolabeled m-Hydroxyephedrine (e.g., [¹¹C]-HED) to animal models, followed by blood sampling at intervals to measure plasma concentration via liquid scintillation counting. Tissue distribution studies use autoradiography or PET imaging, as demonstrated in cardiac sympathetic nerve terminal research . Data analysis requires non-compartmental modeling (e.g., AUC, half-life) and statistical validation of inter-subject variability .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across studies be systematically resolved?

Answer: Contradictions often arise from differences in experimental design (e.g., dosing regimens, animal strains) or analytical methodologies. A meta-analysis framework should compare variables such as sample preparation (e.g., plasma vs. whole-blood measurements), detection limits, and normalization methods. Researchers must also assess whether studies control for confounding factors like metabolic enzyme activity or tissue-specific uptake, as outlined in qualitative research practices for data contradiction analysis . Replication studies with standardized protocols are critical .

Q. What methodological optimizations improve the sensitivity of HPLC-MS for quantifying this compound in complex biological matrices?

Answer: Sensitivity enhancements include:

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cationic cartridges to isolate m-Hydroxyephedrine from plasma proteins.

- Ionization : Employing electrospray ionization (ESI) in positive mode with adduct-forming agents (e.g., ammonium formate).

- Chromatography : Using a hydrophilic interaction liquid chromatography (HILIC) column to improve retention of polar metabolites. Method optimization should follow iterative testing of parameters (e.g., mobile phase pH, gradient slope) and validation against spiked calibration curves .

Q. How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

Answer: Integration requires:

- Data alignment : Using bioinformatics tools (e.g., XCMS Online, MetaboAnalyst) to map metabolite pathways and protein interaction networks.

- Statistical integration : Partial least squares-discriminant analysis (PLS-DA) to identify covarying metabolites and proteins.

- Validation : Knockout/knockdown models to confirm candidate targets (e.g., norepinephrine transporters). Raw datasets should be deposited in repositories like MetaboLights, with processed data presented in appendices or supplementary materials .

Q. What experimental controls are essential when validating this compound as a radiopharmaceutical for cardiac PET imaging?

Answer: Key controls include:

- Radiotracer specificity : Blocking studies with desipramine (a norepinephrine transporter inhibitor) to confirm uptake is receptor-mediated.

- Stability testing : Incubating [¹¹C]-HED in human serum to assess radiolabel retention over time.

- Background correction : Using attenuation correction scans and comparing SUV (standardized uptake value) ratios to healthy controls. Protocols must align with FDA guidelines for radiopharmaceutical validation, including GMP-compliant synthesis and dosimetry calculations .

Q. How do researchers address interspecies variability when translating this compound findings from animal models to humans?

Answer: Interspecies variability is mitigated by:

- Dose scaling : Allometric scaling based on body surface area or pharmacokinetic modeling.

- Tissue sampling : Microdosing studies in humans paired with parallel animal experiments.

- Biomarker correlation : Aligning PET imaging data with plasma norepinephrine levels. Ethical approval and statistical power calculations are mandatory for translational studies, as per human subject research guidelines .

Q. What methodologies assess this compound’s stability under varying storage conditions?

Answer: Stability testing involves:

- Forced degradation : Exposing the compound to heat, light, and humidity, followed by HPLC purity checks.

- Long-term storage : Monitoring degradation products in lyophilized vs. solution forms at -80°C.

- Container compatibility : Testing adsorption losses in glass vs. polymer vials via mass balance assays. Results should be analyzed using Arrhenius kinetics to predict shelf life, with data reported in supplementary tables .

Q. How can in silico modeling complement experimental studies of this compound’s receptor interactions?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to adrenergic receptors. Models are validated against experimental IC₅₀ values from radioligand displacement assays. Researchers must document force field parameters and solvent models to ensure reproducibility, as emphasized in computational chemistry standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.